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Compound of Interest

Compound Name: 5-Bromothiazol-2-amine

Cat. No.: B145681 Get Quote

Introduction

5-Bromothiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a

bromine atom. This compound serves as a crucial building block in medicinal chemistry and

drug discovery, primarily owing to the versatile reactivity of the thiazole ring and the bromine

substituent. Its derivatives have shown significant potential as inhibitors of various protein

kinases, which are key regulators of cellular signaling pathways often implicated in diseases

such as cancer. This technical guide provides an in-depth overview of the chemical identifiers,

physicochemical properties, synthesis, analytical methods, and the role of its derivatives in

relevant signaling pathways.

Chemical Identifiers and Physicochemical
Properties
A comprehensive summary of the identifiers and physicochemical properties of 5-
Bromothiazol-2-amine is presented below, facilitating its unambiguous identification and

handling in a research setting.
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Identifier Type Data Reference

CAS Number 3034-22-8 [1][2]

IUPAC Name 5-bromo-1,3-thiazol-2-amine [1]

Synonyms
2-Amino-5-bromothiazole, 5-

Bromo-2-aminothiazole
[1][3]

Molecular Formula C₃H₃BrN₂S [1]

Molecular Weight 179.04 g/mol [1]

InChI
InChI=1S/C3H3BrN2S/c4-2-1-

6-3(5)7-2/h1H,(H2,5,6)
[1]

InChIKey
ARHCLXWELPFVFQ-

UHFFFAOYSA-N
[1]

SMILES C1=C(SC(=N1)N)Br [1]

Table 1: Chemical Identifiers for 5-Bromothiazol-2-amine

Property Value Reference

Physical State Solid, powder [4]

Appearance
White to light yellow or pale

brown crystalline solid
[2][4]

Melting Point 165 °C (decomposes) [2][5]

Boiling Point 287.6 ± 13.0 °C (Predicted) [2]

Density 1.976 ± 0.06 g/cm³ (Predicted) [2]

Solubility Soluble in polar solvents [3]

Storage

Keep in dark place, Inert

atmosphere, Store in freezer,

under -20°C

[2]

Table 2: Physicochemical Properties of 5-Bromothiazol-2-amine
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Synthesis Protocols
The synthesis of 5-Bromothiazol-2-amine can be achieved through the bromination of 2-

aminothiazole. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination using Bromine in Acetic Acid
This method involves the direct bromination of 2-aminothiazole using elemental bromine in an

acetic acid solvent.

Materials:

2-Aminothiazole

Acetic acid

Bromine

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:
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Dissolve 2-aminothiazole (1.0 equivalent) in acetic acid in a round-bottom flask equipped

with a magnetic stirrer and cooled in an ice bath to 0 °C.[6]

Slowly add bromine (2.0 equivalents) dropwise to the stirred solution.[6]

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 2 hours.[6]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃

solution until the pH is between 7 and 8.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]

Combine the organic layers and wash with saturated saline solution.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a

rotary evaporator.[6]

Purify the crude product by column chromatography on silica gel to obtain 5-Bromothiazol-
2-amine.[6]

Protocol 2: From 2-Amino-5-bromothiazole
hydrobromide
This protocol involves the neutralization of the hydrobromide salt of the target compound.

Materials:

2-Amino-5-bromothiazole hydrobromide

Triethylamine (TEA)

Tetrahydrofuran (THF)

Filtration apparatus
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Rotary evaporator

Procedure:

Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 equivalent) in

tetrahydrofuran (THF).[5]

Add triethylamine (1.5 equivalents) to the suspension.[5]

Stir the mixture at room temperature for 6 hours.[5]

Remove the resulting precipitate by filtration.[5]

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-
Bromothiazol-2-amine.[5] This product is often of sufficient purity for subsequent reactions

without further purification.[5]

Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of 5-
Bromothiazol-2-amine.

Synthesis Work-up Purification

2-Aminothiazole Bromination
(Br2, Acetic Acid)

Neutralization
(NaHCO3)

Extraction
(Ethyl Acetate)

Drying
(Na2SO4) Concentration Column Chromatography 5-Bromothiazol-2-amine

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis and purification of 5-
Bromothiazol-2-amine.
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Accurate characterization of 5-Bromothiazol-2-amine is crucial for its use in research and

development. Below are suggested starting protocols for its analysis by HPLC, GC-MS, and

NMR.

High-Performance Liquid Chromatography (HPLC)
Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and

water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

Sample Preparation: Dissolve a small amount of 5-Bromothiazol-2-amine in the mobile

phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm

syringe filter.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25 °C

Detection Wavelength: 254 nm (or determined λmax)
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Analysis: Inject the sample and record the chromatogram. The retention time and peak purity

can be used to assess the identity and purity of the compound. A suitable method for a

similar compound, 2-Amino-5-methyl-thiazole, uses an acetonitrile/water/phosphoric acid

mobile phase.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine group, derivatization may be necessary to improve the

chromatographic behavior of 5-Bromothiazol-2-amine.

Instrumentation:

GC-MS system with an electron ionization (EI) source

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Anhydrous solvent (e.g., acetonitrile)

Procedure:

Derivatization: In a vial, dissolve a small amount of the sample in anhydrous acetonitrile. Add

an excess of BSTFA. Seal the vial and heat at 60-80 °C for 30-60 minutes.

GC-MS Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1 mL/min

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C
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Scan Range: m/z 50-500

Analysis: Inject the derivatized sample. The resulting mass spectrum can be used to confirm

the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

NMR spectrometer (e.g., 300 or 400 MHz)

Reagents:

Deuterated solvent (e.g., DMSO-d₆)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromothiazol-2-amine in about

0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a

singlet for the proton on the thiazole ring and a broad singlet for the amine protons. For a

similar compound, 2-amino-4-phenylthiazole, the amine protons appear around δ 7.13 ppm

in DMSO-d₆.[8]

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals would

correspond to the three carbon atoms of the bromothiazole ring. For 2-amino-4-

phenylthiazole, the carbon atoms of the thiazole ring appear at δ 168.8, 150.3, and 102.0

ppm in DMSO-d₆.[8]

Role in Signaling Pathways and Drug Development
Derivatives of 2-aminothiazole, for which 5-Bromothiazol-2-amine is a key precursor, are

recognized as potent inhibitors of various protein kinases.[3][6] These kinases are critical

components of intracellular signaling pathways that regulate cell proliferation, survival, and
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apoptosis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a

major focus of modern drug development.

Inhibition of Src Family Kinases and Downstream
Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in multiple

signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-

kinase (PI3K)/Akt/mTOR pathways.[5][9] Overactivation of SFKs is common in many cancers

and promotes cell proliferation and survival while inhibiting apoptosis.[3][9]

2-aminothiazole-based compounds, such as the well-known cancer drug Dasatinib, are potent

inhibitors of SFKs.[6] By inhibiting SFK activity, these compounds can block downstream

signaling, leading to the suppression of cell growth and the induction of apoptosis in cancer

cells.[10][11] The inhibition of the PI3K/Akt pathway, in particular, can lead to the activation of

pro-apoptotic proteins.[10]

The following diagram illustrates the inhibitory effect of a 2-aminothiazole derivative on the Src-

mediated PI3K/Akt signaling pathway, ultimately promoting apoptosis.
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Caption: Inhibition of the Src-PI3K/Akt signaling pathway by a 2-aminothiazole derivative,

leading to the promotion of apoptosis.
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Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of

mitosis. Their overexpression is frequently observed in various cancers, leading to

chromosomal instability.[12] Derivatives of 2-aminothiazole have been identified as potent

inhibitors of Aurora kinases, suggesting another avenue through which these compounds can

exert their anti-cancer effects by disrupting cell division.[12][13]

Conclusion
5-Bromothiazol-2-amine is a compound of significant interest to researchers in the fields of

medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate

allows for the creation of a diverse range of derivatives with potent biological activities. The

ability of these derivatives to inhibit key signaling molecules like Src family kinases and Aurora

kinases underscores their potential in the development of novel therapeutics, particularly for

the treatment of cancer. The information and protocols provided in this guide are intended to

support the ongoing research and development efforts centered around this important chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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